

2-Bromo-4-fluoro-5-nitrophenol IUPAC name and synonyms

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Compound of Interest

Compound Name: **2-Bromo-4-fluoro-5-nitrophenol**

Cat. No.: **B1281876**

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An In-depth Technical Guide to **2-Bromo-4-fluoro-5-nitrophenol**

This technical guide provides a comprehensive overview of **2-Bromo-4-fluoro-5-nitrophenol**, a key chemical intermediate in various synthetic applications, particularly in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, properties, synthesis, and potential biological significance.

IUPAC Name and Synonyms

The compound with the chemical formula $C_6H_3BrFNO_3$ is systematically named according to IUPAC nomenclature. A variety of synonyms and identifiers are also used in commercial and research contexts.

IUPAC Name: **2-bromo-4-fluoro-5-nitrophenol**[\[1\]](#)

Synonyms:[\[1\]](#)

- 2-Bromo-4-fluoro-5-nitro-phenol
- Phenol, 2-bromo-4-fluoro-5-nitro-
- CAS Number: 84478-87-5
- EC Number: 640-623-0

- PubChem CID: 13268179
- DTXSID10533359
- MFCD08460104

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Bromo-4-fluoro-5-nitrophenol**.

Property	Value	Source
Molecular Formula	C ₆ H ₃ BrFNO ₃	[1]
Molecular Weight	236.00 g/mol	Thermo Scientific
Appearance	Brown Powder	Thermo Scientific
Melting Point	124°C to 127°C	Thermo Scientific
Purity	≥97%	Thermo Scientific
InChI Key	NVNFKCCUJKPLLT- UHFFFAOYSA-N	[1]
SMILES	OC1=C(Br)C=C(F)C(=C1)-- INVALID-LINK--=O	Thermo Scientific

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of **2-Bromo-4-fluoro-5-nitrophenol** is not readily available in the provided search results, a closely related multi-step synthesis of 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester starting from 2-Bromo-4-fluorophenol is described. This process illustrates the chemical transformations relevant to this class of compounds.

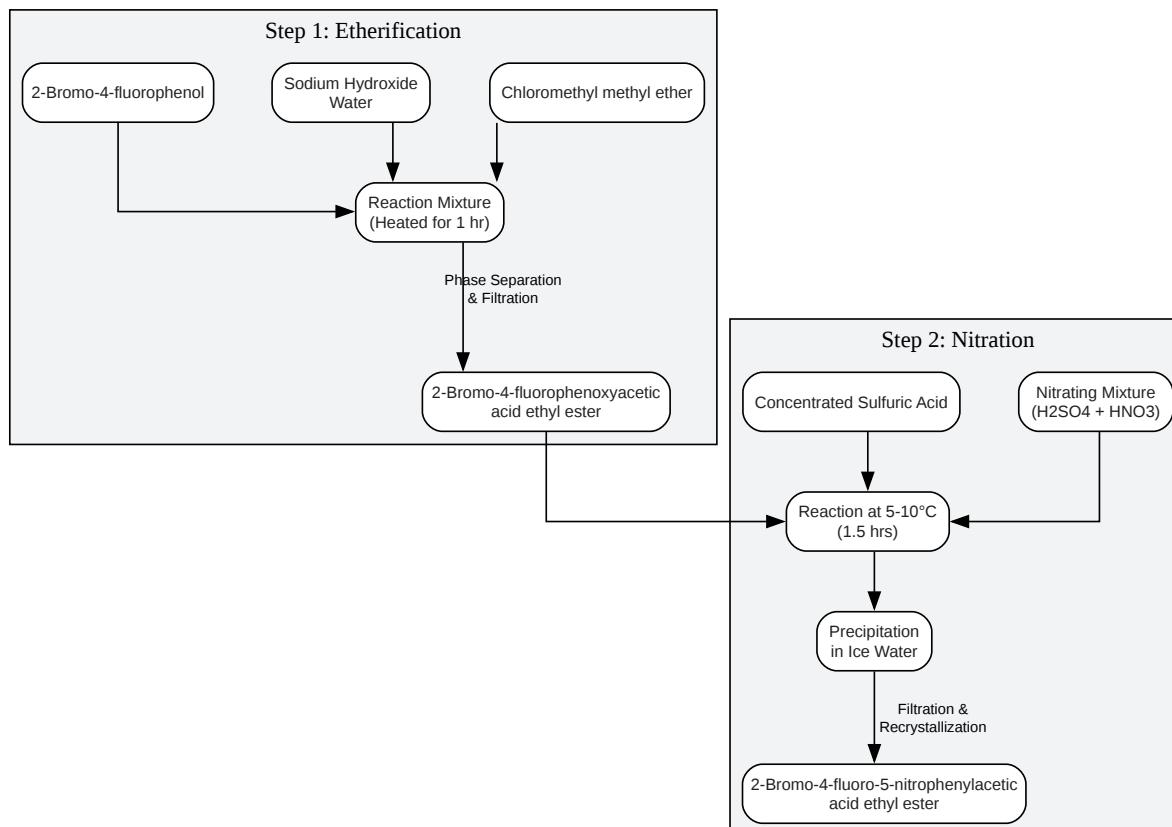
Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester[2][3]

Step 1: Preparation of 2-Bromo-4-fluorophenoxyacetic acid ethyl ester from 2-Bromo-4-fluorophenol[2]

- In a 2-liter reaction flask, 74.3g (1.857 mol) of sodium hydroxide is dissolved in 675 ml of water.
- To this solution, 343g (1.688 mol) of 2-Bromo-4-fluorophenol is added at room temperature.
- Subsequently, 201.5g (1.857 mol) of chloromethyl methyl ether is added dropwise.
- The reaction mixture is heated for 1 hour.
- After heating, the layers are allowed to separate, and the organic layer is collected and filtered to yield 2-Bromo-4-fluorophenoxyacetic acid ethyl ester as a yellow liquid.

Step 2: Nitration to form 2-Bromo-4-fluoro-5-nitrophenoxyacetic acid ethyl ester[3][2]

- In a separate 2-liter reaction flask, 1235.5g (12.35 mol) of concentrated sulfuric acid is placed.
- 451.5g (1.63 mol) of the 2-Bromo-4-fluorophenoxyacetic acid ethyl ester from Step 1 is added dropwise at room temperature.
- A nitrating mixture, prepared by combining 119g (1.79 mol) of concentrated sulfuric acid and 119g (1.19 mol) of concentrated nitric acid, is then added dropwise while maintaining the reaction temperature between 5°C and 10°C.[3]
- The reaction is allowed to proceed for 1.5 hours.
- Upon completion, the reaction mixture is poured into ice water, causing the product to precipitate.
- The precipitate is filtered and can be recrystallized from anhydrous ethanol to obtain 2-Bromo-4-fluoro-5-nitrophenoxyacetic acid ethyl ester as a faint yellow solid.[3]

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Caption: Synthesis workflow for a **2-Bromo-4-fluoro-5-nitrophenol** derivative.

Applications in Drug Discovery and Chemical Synthesis

2-Bromo-4-fluoro-5-nitrophenol is a valuable intermediate in the synthesis of more complex organic molecules. Its structural features, including the bromine, fluorine, and nitro groups on a phenol backbone, provide multiple reactive sites for sophisticated chemical transformations.^[4]

Notably, it serves as a precursor in the production of isoindolinone and thienopyrimidine dione derivatives.^[4] These classes of compounds are of significant interest in medicinal chemistry and are frequently investigated for their potential pharmacological activities.^[4] The presence of a fluorine atom can be particularly advantageous in drug design, as it can enhance metabolic stability, bioavailability, and binding affinity of the final active pharmaceutical ingredient (API).

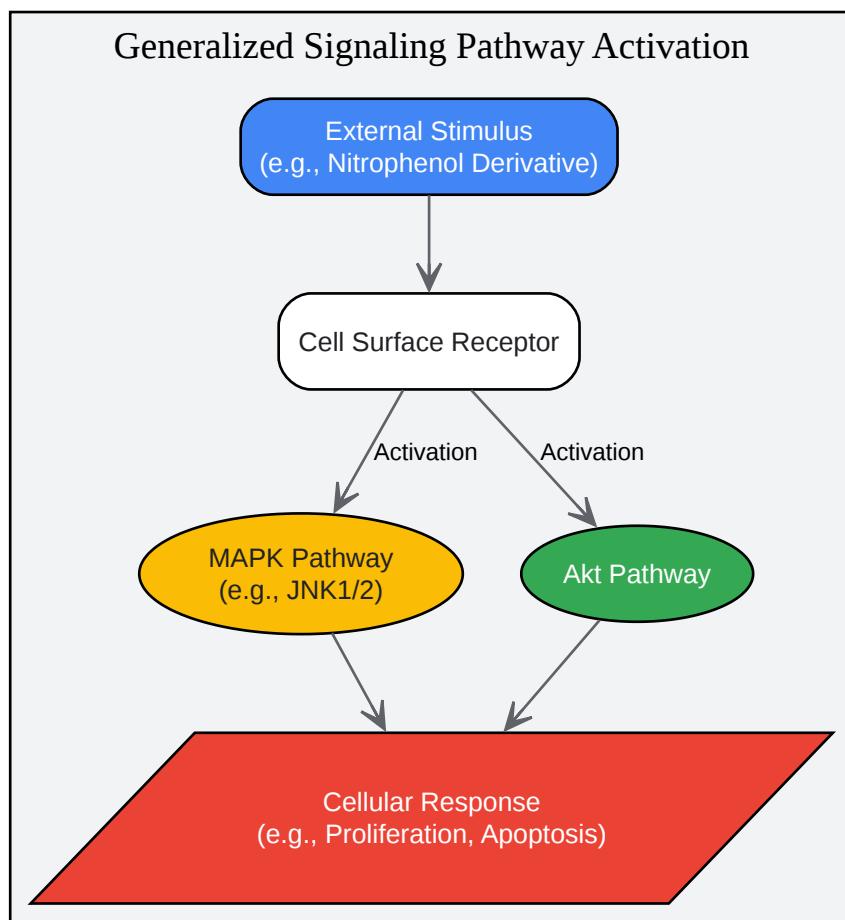
Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and specific signaling pathway modulation by **2-Bromo-4-fluoro-5-nitrophenol** is limited in the available literature. However, the broader class of bromophenol and nitrophenol derivatives has been investigated for various biological effects.

Potential Biological Activities of Related Compounds

Derivatives of bromophenols, such as Schiff bases, have demonstrated potential as cytotoxic agents against various cancer cell lines. While data specific to **2-Bromo-4-fluoro-5-nitrophenol** is not available, studies on structurally similar compounds provide insights into potential areas of investigation.

Regarding nitrophenol derivatives, they have been shown to interact with various biological systems. For instance, certain nitrophenols are known to activate the JNK1/2-MAPK and Akt signaling pathways. Additionally, the degradation of nitrophenols in biological systems can occur through both oxidative and reductive pathways, often involving monooxygenase-catalyzed elimination of the nitrite group.^[5]



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Caption: A generalized diagram of potential cell signaling pathway activation.

In conclusion, **2-Bromo-4-fluoro-5-nitrophenol** is a significant chemical entity with established utility in organic synthesis and potential applications in the development of new therapeutic agents. Further research into its specific biological activities and mechanisms of action is warranted.

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